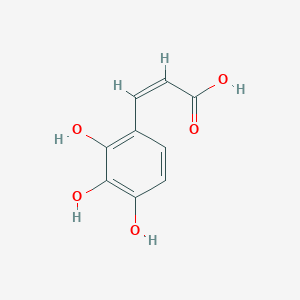

(Z)-2,3,4-Trihydroxycinnamic Acid

Description

Properties

Molecular Formula |

C9H8O5 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

(Z)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2- |

InChI Key |

RHGWNBSOWGUGPA-RQOWECAXSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1/C=C\C(=O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Knoevenagel-Doebner Condensation

A common synthetic route to hydroxycinnamic acids, including tri-hydroxy derivatives, is the Knoevenagel-Doebner condensation. This method involves the condensation of hydroxybenzaldehydes with malonic acid in the presence of pyridine and piperidine catalysts at moderate temperatures (~50 °C) for extended periods (around 20 hours). The reaction yields the corresponding hydroxycinnamic acid with the double bond in the (Z) configuration due to the reaction conditions favoring this isomer.

Esterification and Derivatization

Following the synthesis of the free acid, esterification is often performed to obtain ethyl or diethyl esters of hydroxycinnamic acids. This is typically achieved by microwave-assisted Fischer esterification using ethanol and sulfuric acid at elevated temperatures (~100 °C) for about 20 hours. These esters serve as intermediates or derivatives for further chemical or biological studies.

Methylation and Demethylation Steps

In some synthetic routes, methylated precursors such as 2,3,4-trimethoxybenzoic acid are prepared first, followed by demethylation to yield the tri-hydroxy compound. A patent describes a multi-step process involving:

- Methylation of gallic acid derivatives using green reagents like dimethyl carbonate in ionic liquid catalysts.

- Bromination and cyanation steps to introduce nitrile groups.

- Hydrolysis of nitriles to carboxylic acids under alkaline conditions (NaOH, 90-100 °C, 24 hours).

- Recrystallization and purification steps to isolate the tri-methoxybenzoic acid, which can be demethylated to the tri-hydroxy acid.

This method emphasizes the use of environmentally friendly reagents and provides a total yield of about 33-38% over the multi-step process.

| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| Methylation | Dimethyl carbonate, ionic liquid catalyst | Gallic acid derivative | - | Green chemistry approach |

| Bromination & Cyanation | CuCN in DMF, 120-160 °C, 4-9 h | 4-bromotrityl ether | - | Formation of trimethoxybenzonitrile |

| Hydrolysis | NaOH aqueous, 90-100 °C, 24 h | 2,3,4-trimethoxybenzonitrile | 33-38% (overall) | Conversion to trimethoxybenzoic acid |

| Demethylation | Various methods (not detailed) | Trimethoxybenzoic acid | - | To obtain tri-hydroxybenzoic acid |

Enzymatic and Biocatalytic Approaches

O-Methyltransferase Catalyzed Modifications

Enzymatic methylation of hydroxycinnamic acids using S-adenosyl-L-methionine-dependent O-methyltransferases (OMTs) has been studied to selectively methylate hydroxyl groups on the aromatic ring. For 3,4,5-trihydroxycinnamic acid, enzymatic methylation can yield mono- or di-methylated derivatives, which can be further processed chemically to obtain the tri-hydroxy acid.

- The enzyme SynOMT shows preference for para-methylation, and kinetic parameters indicate efficient catalysis with 3,4,5-trihydroxycinnamic acid as substrate (Km = 20.7 μM, kcat/Km = 500 m^-1 s^-1).

| Substrate | Km (μM) | kcat (s^-1) | kcat/Km (m^-1 s^-1) |

|---|---|---|---|

| 3,4,5-Trihydroxycinnamic acid | 20.7 | 0.0104 | 500 |

This enzymatic approach allows regioselective modification under mild conditions, which can be advantageous for preparing specific isomers or derivatives.

Analytical and Purification Techniques

- Purification of intermediates and final products is typically achieved by recrystallization (e.g., from ethanol or methanol) and chromatographic methods such as reversed-phase high-performance liquid chromatography (RP-HPLC).

- Structural confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C, DEPT), mass spectrometry (EI-MS, ESI-MS), and gas chromatography/time-of-flight mass spectrometry (GC/TOF-MS).

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel-Doebner Condensation | Condensation of hydroxybenzaldehyde with malonic acid | Pyridine, piperidine, 50 °C, 20 h | Direct synthesis of free acid, moderate yield | Requires long reaction time |

| Esterification (Fischer) | Acid-catalyzed esterification | EtOH, H2SO4, 100 °C, 20 h | Produces esters for further modification | Moderate yields, requires acid catalyst |

| Multi-step Methylation/Demethylation | Methylation, bromination, cyanation, hydrolysis | Ionic liquids, DMF, NaOH, 90-160 °C | Green reagents, scalable | Multi-step, moderate overall yield |

| Enzymatic O-Methylation | OMT-catalyzed methylation | 37 °C, aqueous buffer | Regioselective, mild conditions | Requires enzyme availability |

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of esters or ethers, depending on the substituent.

Scientific Research Applications

Nutraceutical Applications

Antioxidant Properties

(Z)-2,3,4-Trihydroxycinnamic acid is recognized for its potent antioxidant capabilities. It effectively scavenges free radicals and reduces oxidative stress, which is linked to chronic diseases such as cancer and cardiovascular disorders. This property makes it a valuable ingredient in dietary supplements aimed at enhancing health and preventing disease .

Dietary Supplements

Due to its antioxidant effects, this compound is incorporated into dietary supplements that promote overall health. Its ability to mitigate oxidative damage positions it as a promising candidate for products targeting age-related conditions and chronic diseases .

Pharmaceutical Applications

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models . This makes it a potential therapeutic agent for inflammatory diseases.

Cancer Research

Studies have demonstrated that this compound can inhibit the growth of cancer cells in vitro. For instance, it has been shown to induce apoptosis in breast and prostate cancer cell lines by modulating key signaling pathways related to cell survival . Its effectiveness in reducing tumor growth highlights its potential as an anticancer agent.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 | 4 | Induces apoptosis |

| PC-3 | 2 | Inhibits growth |

Cosmetic Applications

Skin Health Benefits

The compound has been explored for its potential in cosmetic formulations due to its antioxidant and anti-inflammatory properties. It is being investigated for use in products aimed at skin conditioning, anti-aging, and skin lightening . Its ability to protect against UV-induced damage further enhances its appeal in the cosmetic industry.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Inhibition of Lipopolysaccharide-Induced Inflammation : A study demonstrated that the compound significantly reduced inflammation markers in models of acute lung injury induced by lipopolysaccharides (LPS), showcasing its therapeutic potential for respiratory diseases .

- Cancer Cell Growth Inhibition : In a comparative study involving different derivatives of hydroxycinnamic acids, this compound exhibited superior inhibitory effects on MCF-7 and PC-3 cancer cells compared to mono- and di-hydroxycinnamic acid derivatives .

Mechanism of Action

The mechanism of action of (Z)-3-(2,3,4-Trihydroxyphenyl)acrylic acid involves its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals. This process prevents the radicals from causing cellular damage. The compound can also chelate metal ions, reducing their availability to participate in oxidative reactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of hydroxyl or methoxy substituents significantly influence solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Hydroxyl Position : The 2,3,4-trihydroxy configuration in this compound may enhance antioxidant capacity compared to caffeic acid (3,4-OH) due to an additional hydroxyl group. However, this could reduce stability under oxidative conditions.

- Stereochemistry : The (Z)-isomer is less common than the (E)-form in natural cinnamic acids. This configuration may alter interactions with enzymes or receptors.

- Methoxy Derivatives : 2,3,4-Trimethoxycinnamic acid exhibits increased lipophilicity, favoring bioavailability but reducing water solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.